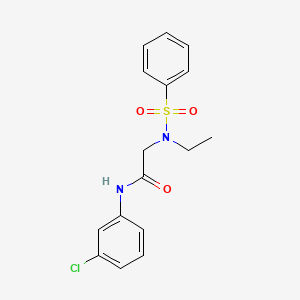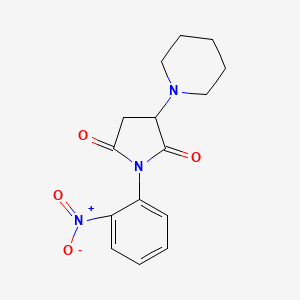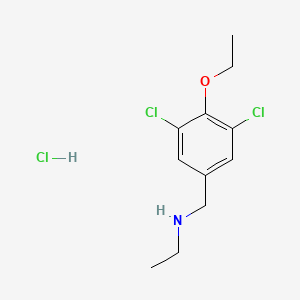
N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide
説明
N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, also known as CGP 3466B, is a neuroprotective drug that has been extensively studied for its potential therapeutic applications in various neurodegenerative disorders. It is a small molecule that has shown promising results in preclinical studies for the treatment of Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).
作用機序
The exact mechanism of action of N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B is not fully understood. However, it has been proposed that N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B exerts its neuroprotective effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is activated in response to DNA damage and plays a role in cell death pathways. Inhibition of PARP activity by N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been shown to reduce neuronal cell death and improve mitochondrial function.
Biochemical and physiological effects:
N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress, improve mitochondrial function, and protect against neuronal cell death. N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B has also been shown to improve motor function and cognitive deficits in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B for lab experiments is its neuroprotective properties. It has been shown to protect against neuronal cell death and improve mitochondrial function, which makes it a valuable tool for studying neurodegenerative diseases. However, one of the limitations of N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B is its limited solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B. Another potential direction is the investigation of the therapeutic potential of N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B in other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B and its effects on neuronal function.
科学的研究の応用
N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B has been extensively studied for its neuroprotective properties in various preclinical models of neurodegenerative diseases. It has been shown to protect against neuronal cell death, reduce oxidative stress, and improve mitochondrial function. N~1~-(3-chlorophenyl)-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide 3466B has also been shown to improve motor function and cognitive deficits in animal models of Parkinson's disease, Alzheimer's disease, and ALS.
特性
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-2-19(23(21,22)15-9-4-3-5-10-15)12-16(20)18-14-8-6-7-13(17)11-14/h3-11H,2,12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDUZHFDISREYRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC(=CC=C1)Cl)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4395804.png)
![3-[(3-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4395810.png)
![(5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B4395816.png)
![{[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4395819.png)
![5-[(cycloheptylamino)sulfonyl]-2-methylbenzamide](/img/structure/B4395824.png)
![4-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4395828.png)
![N-[(tert-butylamino)carbonyl]benzamide](/img/structure/B4395859.png)
![ethyl [(6-ethyl-6-methyl-7-oxo-5,6,7,12-tetrahydrobenzo[h][1,2,4]triazolo[3,4-b]quinazolin-9-yl)thio]acetate](/img/structure/B4395875.png)


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-N'-cyclohexylurea](/img/structure/B4395890.png)
![3-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B4395902.png)
![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)butanamide](/img/structure/B4395909.png)
